molecular formula C15H20O5 B14211065 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid CAS No. 820237-78-3

4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid

Cat. No.: B14211065
CAS No.: 820237-78-3
M. Wt: 280.32 g/mol
InChI Key: GCRITXVZXMPZKG-UHFFFAOYSA-N
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Description

4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a formyl group, a methyl group, and a propoxy group attached to a phenoxy ring, which is further connected to a butanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methyl-3-propoxyphenol with a suitable formylating agent, such as paraformaldehyde, under acidic conditions to introduce the formyl group.

    Esterification: The intermediate is then esterified with butanoic acid or its derivatives using a catalyst like sulfuric acid to form the ester.

    Hydrolysis: The ester is hydrolyzed under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.

Major Products Formed

    Oxidation: 4-(6-Carboxy-2-methyl-3-propoxy-phenoxy)-butanoic acid.

    Reduction: 4-(6-Hydroxymethyl-2-methyl-3-propoxy-phenoxy)-butanoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phenoxy ring may also interact with hydrophobic pockets in biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Formyl-2-methyl-3-ethoxy-phenoxy)-butanoic acid: Similar structure but with an ethoxy group instead of a propoxy group.

    4-(6-Formyl-2-methyl-3-methoxy-phenoxy)-butanoic acid: Similar structure but with a methoxy group instead of a propoxy group.

Uniqueness

4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid is unique due to the presence of the propoxy group, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

820237-78-3

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

4-(6-formyl-2-methyl-3-propoxyphenoxy)butanoic acid

InChI

InChI=1S/C15H20O5/c1-3-8-19-13-7-6-12(10-16)15(11(13)2)20-9-4-5-14(17)18/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,18)

InChI Key

GCRITXVZXMPZKG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)C=O)OCCCC(=O)O)C

Origin of Product

United States

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